ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate
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Overview
Description
FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER is a complex organic compound belonging to the class of furo[2,3-b]pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine derivatives typically involves multicomponent and multicatalytic reactions. One common method includes the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system formed from a gold complex and a chiral phosphoric acid . This method allows for the efficient construction of the furo[2,3-b]pyridine core with high stereoselectivity.
Industrial Production Methods
Industrial production of these compounds often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can simplify the molecule, making it more suitable for further modifications.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can replace existing functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand cellular processes and interactions.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-b]furo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their neurotropic activity.
Furo[2,3-h]chromones: These compounds are synthesized from natural isoflavones and exhibit antibacterial, antifungal, and cytotoxic activity.
Uniqueness
FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER stands out due to its high stereoselectivity in synthesis and its potent anticancer activity, particularly against breast cancer cell lines .
Properties
CAS No. |
59909-61-4 |
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Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate |
InChI |
InChI=1S/C12H17NO5/c1-4-17-10(15)11-6-5-9(14)13-12(11,16-3)18-8(2)7-11/h5-6,8H,4,7H2,1-3H3,(H,13,14) |
InChI Key |
AUOGLYJUPXTXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(OC1(NC(=O)C=C2)OC)C |
Origin of Product |
United States |
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